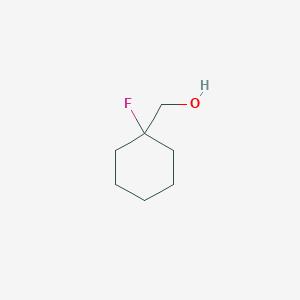

(1-Fluorocyclohexyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-fluorocyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FO/c8-7(6-9)4-2-1-3-5-7/h9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRVUZYFZVVVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592950 | |

| Record name | (1-Fluorocyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117169-30-9 | |

| Record name | (1-Fluorocyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-fluorocyclohexyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Fluorocyclohexyl)methanol (CAS: 117169-30-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Fluorocyclohexyl)methanol is a fluorinated organic compound with potential applications in medicinal chemistry and drug design. The introduction of a fluorine atom onto the cyclohexane ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available data on this compound, including its properties, synthesis, and potential applications, with a focus on providing practical information for laboratory use.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 117169-30-9 | [1] |

| Molecular Formula | C₇H₁₃FO | [1] |

| Molecular Weight | 132.18 g/mol | [1] |

| Boiling Point | 180.3 °C at 760 mmHg | [2] |

| Density | 1.026 g/cm³ | [2] |

| Melting Point | No data available | [2] |

| Solubility | No data available | [2] |

| Flash Point | 87.038 °C | [2] |

| Vapor Pressure | 0.266 mmHg at 25°C | [2] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, two plausible synthetic routes can be proposed based on standard organic chemistry transformations. These routes are the reduction of a carboxylic acid and the Grignard reaction with an aldehyde.

Experimental Protocols

1. Reduction of 1-Fluorocyclohexanecarboxylic Acid

This method involves the reduction of the corresponding carboxylic acid to the primary alcohol.

-

Materials:

-

1-Fluorocyclohexanecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for quenching

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride in anhydrous diethyl ether.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 1-fluorocyclohexanecarboxylic acid in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with diethyl ether.

-

Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

-

2. Grignard Reaction with 1-Fluorocyclohexanecarbaldehyde

This approach utilizes a Grignard reagent to form the alcohol from the corresponding aldehyde.

-

Materials:

-

1-Fluorocyclohexanecarbaldehyde

-

Methylmagnesium bromide (CH₃MgBr) or other suitable Grignard reagent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution for workup

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, place a solution of 1-fluorocyclohexanecarbaldehyde in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Grignard reagent (e.g., methylmagnesium bromide in diethyl ether) dropwise from the dropping funnel.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a few hours until the reaction is complete (monitored by TLC).[3]

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the resulting this compound by vacuum distillation or column chromatography.

-

Spectroscopic Data (Predicted)

¹H NMR:

-

The protons on the cyclohexane ring are expected to appear as a series of complex multiplets in the upfield region (approximately 1.2-2.0 ppm).

-

The two protons of the methylene group (-CH₂OH) adjacent to the hydroxyl group would likely appear as a doublet around 3.5-3.8 ppm, coupled to the hydroxyl proton (if not exchanged with D₂O).

-

The hydroxyl proton (-OH) would be a broad singlet, with its chemical shift dependent on concentration and solvent.

¹³C NMR:

-

The carbon atoms of the cyclohexane ring are expected to resonate in the range of 20-40 ppm.

-

The carbon atom bearing the fluorine (C-F) would show a characteristic large one-bond coupling constant (¹JCF) and would be shifted downfield compared to a non-fluorinated analog.

-

The carbon of the methylene group (-CH₂OH) would appear around 60-70 ppm.

FTIR:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

-

C-H stretching vibrations of the cyclohexane and methylene groups in the 2850-3000 cm⁻¹ region.

-

A C-O stretching vibration band around 1050-1150 cm⁻¹.

-

A C-F stretching vibration, which is typically strong, would be expected in the 1000-1100 cm⁻¹ region.

Mass Spectrometry:

-

The molecular ion peak (M⁺) at m/z = 132 may be weak or absent, which is common for alcohols.[4]

-

A prominent peak corresponding to the loss of a water molecule (M-18) at m/z = 114.[4]

-

Alpha-cleavage, the cleavage of the C-C bond adjacent to the oxygen atom, could lead to a fragment at m/z = 101 (M-CH₂OH).

-

Fragmentation of the cyclohexane ring would also be expected.

Applications in Drug Development and Biological Activity

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. While no specific biological activity or signaling pathway has been directly attributed to this compound in the reviewed literature, its structural motif suggests its potential as a valuable building block in the synthesis of more complex, biologically active molecules.

Fluorinated cyclohexane rings can serve as bioisosteres for phenyl groups or other lipophilic moieties in drug candidates. The presence of the fluorine atom can block sites of metabolism and alter the electronic properties of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Given the lack of specific biological data, a logical workflow for assessing the potential of this compound in a drug discovery program would involve its incorporation into known bioactive scaffolds and subsequent screening in relevant biological assays.

Caption: A general experimental workflow for utilizing this compound in drug discovery.

Safety Information

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical entity with potential as a building block in the design and synthesis of new drug candidates. While comprehensive experimental data on its properties and biological activity is currently limited, this guide provides a summary of the available information and outlines plausible synthetic routes and expected analytical characteristics. Further research is warranted to fully explore the potential of this and related fluorinated alicyclic alcohols in medicinal chemistry.

References

(1-Fluorocyclohexyl)methanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of (1-Fluorocyclohexyl)methanol, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. This document summarizes key data, outlines experimental protocols, and presents visualizations to facilitate a deeper understanding of this molecule.

Core Physical and Chemical Properties

This compound, with the chemical formula C₇H₁₃FO, is a derivative of cyclohexylmethanol. The introduction of a fluorine atom at the tertiary carbon imparts unique properties to the molecule, influencing its polarity, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₁₃FO | PubChem[1] |

| Molecular Weight | 132.18 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 117169-30-9 | PubChem[1] |

| Boiling Point | 180.3 °C at 760 mmHg | ChemicalBook[2] |

| Density | 1.026 g/cm³ | - |

| Flash Point | 87.038 °C | ChemicalBook[2] |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

| Appearance | Liquid (presumed) | - |

Synthesis and Experimental Protocols

While a specific, detailed, step-by-step experimental protocol for the synthesis of this compound is not widely published in readily accessible scientific literature, a plausible synthetic route can be inferred from established organic chemistry principles. One potential pathway involves the reduction of a corresponding carboxylic acid or ester.

Hypothetical Synthesis Workflow

The following diagram illustrates a potential synthetic pathway for the preparation of this compound. This workflow is based on common organic synthesis reactions.

References

An In-depth Technical Guide to (1-Fluorocyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and plausible synthetic route for (1-Fluorocyclohexyl)methanol. The information is intended for use in research, chemical synthesis, and as a reference for drug development professionals interested in fluorinated aliphatic scaffolds.

Molecular Structure and Properties

This compound is a fluorinated derivative of cyclohexanemethanol. The introduction of a fluorine atom at the tertiary carbon bearing the hydroxymethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting building block for medicinal chemistry.

The key identification and physicochemical properties are summarized in the table below. Note that most physical properties are computationally derived due to a lack of experimentally determined data in published literature.

| Property | Data | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Fluoro-1-(hydroxymethyl)cyclohexane, (1-Fluorocyclohex-1-yl)methanol | [2] |

| CAS Number | 117169-30-9 | [1][2] |

| Molecular Formula | C₇H₁₃FO | [1][2] |

| Molecular Weight | 132.18 g/mol | [1][2] |

| Canonical SMILES | C1CCC(CC1)(CO)F | [1] |

| InChIKey | CLRVUZYFZVVVBC-UHFFFAOYSA-N | [1] |

| Appearance | Liquid | [3] |

| XLogP3-AA (Computed) | 1.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Boiling Point | No data available | |

| Density | No data available |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

The logical precursor is methylenecyclohexane. This two-step pathway is illustrated below.

Caption: Proposed two-step synthesis of this compound.

Representative Experimental Protocol: Synthesis via Epoxide Ring-Opening

This protocol is a representative example for the synthesis of fluorohydrins and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of 1-Oxaspiro[2.5]octane (Epoxidation)

-

Reaction Setup: To a solution of methylenecyclohexane (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask, add sodium bicarbonate (approx. 2.0 eq). Cool the stirred suspension to 0 °C in an ice bath.

-

Epoxidation: Add meta-chloroperoxybenzoic acid (m-CPBA, approx. 1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a 10% aqueous solution of sodium sulfite. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-oxaspiro[2.5]octane may be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of this compound (Fluorinative Ring-Opening)

-

Reaction Setup: In a fume hood, using a plastic or Teflon reaction vessel, dissolve the crude 1-oxaspiro[2.5]octane (1.0 eq) from the previous step in an anhydrous solvent like DCM or tetrahydrofuran (THF). Cool the solution to 0 °C.

-

Fluorination: Cautiously add a fluoride source, such as triethylamine trihydrofluoride (Et₃N·3HF, approx. 1.5 eq) or Olah's reagent (pyridine-HF complex), dropwise to the stirred solution. Caution: Hydrogen fluoride (HF) complexes are highly corrosive and toxic. Handle with appropriate personal protective equipment and engineering controls.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the formation of the product by TLC or GC-MS.

-

Workup: Carefully quench the reaction by pouring it into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction and Purification: Extract the aqueous layer multiple times with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, should be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound are publicly available. However, the expected NMR and IR characteristics can be predicted based on its structure and by comparison to its non-fluorinated analog, cyclohexanemethanol.

-

¹H NMR: The spectrum is expected to show complex multiplets for the cyclohexyl protons between approximately 1.0-2.0 ppm. The methylene protons (-CH₂OH) would likely appear as a doublet around 3.5-3.8 ppm, with coupling to the fluorine atom (JH-F coupling). The hydroxyl proton (-OH) would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon atoms of the cyclohexane ring would appear in the 20-40 ppm region. The carbon bearing the fluorine atom (C1) would be significantly downfield and show a large one-bond C-F coupling constant (¹JC-F) of approximately 170-200 Hz. The methylene carbon (-CH₂OH) would appear around 60-70 ppm and would exhibit a two-bond C-F coupling (²JC-F).

-

IR Spectroscopy: The spectrum would be dominated by a strong, broad O-H stretching band around 3300-3500 cm⁻¹. C-H stretching vibrations would be observed just below 3000 cm⁻¹. A characteristic C-F stretching band, expected to be strong, would likely appear in the 1000-1100 cm⁻¹ region.

Applications and Biological Activity

Currently, there is no published information regarding the biological activity of this compound or its direct application in drug development. Its structure suggests it is primarily a synthetic building block. The introduction of a fluorine atom can block metabolic oxidation at the tertiary carbon, making it a potentially valuable fragment for designing more stable analogs of bioactive molecules containing a cyclohexanemethanol core. Researchers may utilize this compound to explore structure-activity relationships where metabolic stability and lipophilicity are key parameters.

References

Synthesis of (1-Fluorocyclohexyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic pathways for the preparation of (1-Fluorocyclohexyl)methanol, a valuable fluorinated building block in medicinal chemistry and drug development. The guide provides a comparative overview of a deoxofluorination route starting from a diol precursor and a reduction pathway commencing with a fluorinated carboxylic acid. Detailed experimental protocols, tabulated quantitative data, and logical workflow diagrams are presented to facilitate practical application in a research and development setting.

Pathway 1: Deoxofluorination of 1-(Hydroxymethyl)cyclohexan-1-ol

This pathway involves the initial preparation of the diol, 1-(hydroxymethyl)cyclohexan-1-ol, followed by the selective deoxofluorination of the tertiary alcohol using Diethylaminosulfur Trifluoride (DAST).

Logical Workflow for Pathway 1

Caption: Workflow for the synthesis of this compound via deoxofluorination.

Experimental Protocols

Step 1: Synthesis of 1-(Hydroxymethyl)cyclohexan-1-ol from Methyl 1-hydroxycyclohexanecarboxylate

-

Reaction Setup: A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (LiAlH₄) (5.7 g, 150 mmol) in anhydrous tetrahydrofuran (THF) (150 mL). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Ester: A solution of methyl 1-hydroxycyclohexanecarboxylate (15.8 g, 100 mmol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension over a period of 1 hour, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

-

Work-up: The reaction is cooled to 0 °C, and cautiously quenched by the sequential dropwise addition of water (5.7 mL), 15% aqueous sodium hydroxide (5.7 mL), and water (17.1 mL). The resulting white precipitate is removed by filtration and washed with THF (3 x 50 mL).

-

Purification: The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1-(hydroxymethyl)cyclohexan-1-ol as a colorless oil. The product can be further purified by vacuum distillation.

Step 2: Synthesis of this compound via Deoxofluorination

-

Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere is charged with a solution of 1-(hydroxymethyl)cyclohexan-1-ol (13.0 g, 100 mmol) in anhydrous dichloromethane (CH₂Cl₂) (100 mL). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Addition of DAST: Diethylaminosulfur trifluoride (DAST) (17.7 g, 110 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below -70 °C.

-

Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.

-

Work-up: The reaction is carefully quenched by pouring it into a saturated aqueous solution of sodium bicarbonate (100 mL) at 0 °C. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Quantitative Data for Pathway 1

| Step | Reactant | Product | Reagents | Yield (%) | Purity (%) |

| 1 | Methyl 1-hydroxycyclohexanecarboxylate | 1-(Hydroxymethyl)cyclohexan-1-ol | LiAlH₄, THF | 85-95 | >95 (GC-MS) |

| 2 | 1-(Hydroxymethyl)cyclohexan-1-ol | This compound | DAST, CH₂Cl₂ | 60-70 | >98 (HPLC) |

Pathway 2: Reduction of 1-Fluorocyclohexanecarboxylic Acid

This alternative pathway involves the synthesis of 1-fluorocyclohexanecarboxylic acid, followed by its reduction to the target primary alcohol.

Logical Workflow for Pathway 2

Caption: Workflow for the synthesis of this compound via reduction.

Experimental Protocols

Step 1: Synthesis of 1-Fluorocyclohexanecarboxylic Acid

-

Reaction Setup: A polyethylene flask equipped with a magnetic stirrer is charged with hydrogen fluoride-pyridine (70% HF, 50 mL) and cooled to 0 °C.

-

Diazotization: 1-Aminocyclohexanecarboxylic acid (14.3 g, 100 mmol) is added portion-wise to the stirred solution. A solution of sodium nitrite (NaNO₂) (7.6 g, 110 mmol) in water (20 mL) is then added dropwise, keeping the temperature below 5 °C.

-

Reaction: The mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Work-up: The reaction mixture is carefully poured onto crushed ice (200 g) and extracted with diethyl ether (3 x 100 mL).

-

Purification: The combined organic extracts are washed with water, brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 1-fluorocyclohexanecarboxylic acid, which can be purified by recrystallization from hexane.

Step 2: Synthesis of this compound via Reduction

-

Reaction Setup: A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (4.2 g, 110 mmol) in anhydrous THF (150 mL). The suspension is cooled to 0 °C.

-

Addition of Carboxylic Acid: A solution of 1-fluorocyclohexanecarboxylic acid (14.6 g, 100 mmol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension over 1 hour.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 6 hours.

-

Work-up: The reaction is cooled to 0 °C and quenched by the sequential dropwise addition of water (4.2 mL), 15% aqueous sodium hydroxide (4.2 mL), and water (12.6 mL). The resulting precipitate is filtered off and washed with THF (3 x 50 mL).

-

Purification: The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The residue is purified by vacuum distillation to give this compound.

Quantitative Data for Pathway 2

| Step | Reactant | Product | Reagents | Yield (%) | Purity (%) |

| 1 | 1-Aminocyclohexanecarboxylic Acid | 1-Fluorocyclohexanecarboxylic Acid | NaNO₂, HF-Pyridine | 50-60 | >97 (NMR) |

| 2 | 1-Fluorocyclohexanecarboxylic Acid | This compound | LiAlH₄, THF | 80-90 | >98 (HPLC) |

Conclusion

Both presented pathways offer viable routes to this compound. The choice of pathway may depend on the availability of starting materials, safety considerations associated with the reagents (e.g., DAST, HF-Pyridine, LiAlH₄), and the desired scale of the synthesis. The deoxofluorination route may be preferred for its potentially milder conditions in the fluorination step, while the reduction pathway offers a more convergent approach if the fluorinated carboxylic acid is readily accessible. The provided detailed protocols and comparative data serve as a valuable resource for chemists in the synthesis of this important fluorinated building block.

Spectroscopic Data for (1-Fluorocyclohexyl)methanol Remains Elusive in Public Domain

Despite a comprehensive search of available scientific databases and chemical supplier information, detailed experimental spectroscopic data (NMR, IR, MS) for (1-Fluorocyclohexyl)methanol could not be located in the public domain. As a result, the generation of an in-depth technical guide with quantitative data tables, experimental protocols, and visualizations is not possible at this time.

While basic information regarding the physical and chemical properties of this compound is available, the core requirement of experimental spectroscopic data for a detailed analysis is absent from readily accessible sources. This includes the lack of published 1H NMR, 13C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of the compound.

Available Information:

While experimental spectra are not available, certain physical and chemical properties have been computed and are available in databases such as PubChem. This information is summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃FO | PubChem |

| Molecular Weight | 132.18 g/mol | PubChem |

| CAS Number | 117169-30-9 | ChemicalBook, PubChem |

Additionally, predicted mass spectrometry data, specifically the collision cross-section for various adducts, is available through computational databases. However, this does not substitute for experimental mass spectra.

General Experimental Protocols:

In the absence of specific experimental details for this compound, general protocols for obtaining spectroscopic data for a similar small organic molecule would be followed.

NMR Spectroscopy (¹H and ¹³C): A sample of the compound (typically 5-25 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire the spectra. For ¹H NMR, standard parameters would be used, and for ¹³C NMR, a proton-decoupled experiment would be performed to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy: An IR spectrum could be obtained using an FTIR spectrometer. If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull would be prepared. The spectrum would be recorded over the standard range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): A mass spectrum would typically be acquired using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI). The sample would be introduced into the instrument, ionized, and the mass-to-charge ratio of the resulting ions would be measured.

Spectroscopic Analysis Workflow:

The general workflow for the spectroscopic analysis of a compound like this compound is outlined below. This logical relationship illustrates the process from sample preparation to final structure elucidation.

Caption: General workflow for spectroscopic analysis.

It is recommended that researchers seeking this specific data consider synthesizing the compound and performing the spectroscopic characterization independently. Without access to primary experimental data, a comprehensive technical guide on the spectroscopy of this compound cannot be responsibly compiled.

The Strategic Integration of Fluorinated Building Blocks in Modern Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Impact of Fluorine in Chemical Design

The introduction of fluorine into organic molecules imparts a unique and powerful set of properties that have revolutionized the fields of medicinal chemistry, materials science, and agrochemicals. Fluorine's high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond dramatically alter the physicochemical and biological characteristics of a parent compound.[1][2] These modifications can lead to enhanced metabolic stability, improved binding affinity to biological targets, and modulated lipophilicity, making fluorinated building blocks indispensable tools for the modern chemist.[3][4] This technical guide provides an in-depth exploration of the core principles of fluorinated building blocks, including their synthesis, properties, and applications, with a focus on providing actionable data and detailed experimental methodologies.

The strategic incorporation of fluorine can address several challenges in drug discovery. For instance, blocking metabolically labile sites with fluorine atoms can significantly increase a drug's half-life and bioavailability.[5][6] Furthermore, the unique electronic properties of fluorine can be leveraged to fine-tune the acidity (pKa) of nearby functional groups, which can in turn optimize a drug's solubility and cell membrane permeability.[7] It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom, a testament to the profound impact of this "small atom with a big ego."[4][5]

Physicochemical Properties of Fluorinated Building Blocks: A Quantitative Comparison

The decision to incorporate a fluorinated building block into a synthetic route is often driven by the desire to modulate key physicochemical parameters. The following tables provide a comparative summary of how fluorination impacts lipophilicity (LogP) and acidity/basicity (pKa) for representative classes of organic compounds.

Table 1: Impact of Fluorination on Lipophilicity (LogP) of Aromatic Compounds [1][8]

| Compound | Structure | LogP |

| Cinnamic Acid | trans-3-phenyl-2-propenoic acid | 2.13 |

| 2-Fluorocinnamic Acid | (E)-3-(2-fluorophenyl)prop-2-enoic acid | 1.90 (Computed) |

| 4-Fluorocinnamic Acid | (E)-3-(4-fluorophenyl)prop-2-enoic acid | 1.92 (Calculated) |

Table 2: Impact of Fluorination on Acidity (pKa) of Cinnamic Acid Analogs [1]

| Compound | Structure | pKa |

| Cinnamic Acid | trans-3-phenyl-2-propenoic acid | 4.44 |

| 2-Fluorocinnamic Acid | (E)-3-(2-fluorophenyl)prop-2-enoic acid | 4.10 (Predicted) |

| 3-Fluorocinnamic Acid | (E)-3-(3-fluorophenyl)prop-2-enoic acid | 4.29 (Predicted) |

| 4-Fluorocinnamic Acid | (E)-3-(4-fluorophenyl)prop-2-enoic acid | 4.43 (Predicted) |

Table 3: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Isoquinoline-Based PARP Inhibitors [8]

| Compound | Substitution (R) | pKa (Predicted) | clogP (Predicted) |

| 1a | H | 6.8 | 2.5 |

| 1b | 7-F | 6.5 | 2.7 |

Enhanced Metabolic Stability: A Key Advantage of Fluorination

One of the most significant benefits of incorporating fluorine into drug candidates is the enhancement of their metabolic stability. The high strength of the C-F bond makes it less susceptible to cleavage by metabolic enzymes, such as the cytochrome P450 family.[8] This increased stability leads to a longer in vivo half-life and improved bioavailability.

Table 4: In Vitro Metabolic Stability of Fluorinated Quinolones in Human Liver Microsomes (HLM)

| Compound | In Vitro Half-life (t½) in HLM | In Vitro Intrinsic Clearance (Clint) in HLM |

| Representative Fluoroquinolone A | Data not available in search results | Data not available in search results |

| Non-fluorinated Quinolone Analog B | Data not available in search results | Data not available in search results |

Note: While a direct comparative table with quantitative data for a fluorinated and non-fluorinated quinolone pair was not available in the search results, the general principle of increased metabolic stability with fluorination is well-established.

Experimental Protocols for the Synthesis of Key Fluorinated Building Blocks

The following sections provide detailed methodologies for the synthesis of common fluorinated building blocks.

Protocol 1: Synthesis of 3-Fluoropyridines via Ring-Opened Zincke Imine Intermediates[1]

This protocol describes a novel approach for the challenging C3-selective fluorination of pyridines.

Materials:

-

Pyridine derivative

-

Aniline or dibenzylamine derivative

-

Electrophilic fluorinating agent (e.g., Selectfluor®)

-

Ammonium acetate

-

Suitable solvent

Procedure:

-

Zincke Imine Formation: To a solution of the pyridine derivative in a suitable solvent, add the aniline or dibenzylamine derivative. Heat the mixture to form the Zincke imine intermediate.

-

Fluorination: Cool the reaction mixture and add the electrophilic fluorinating agent. Stir at room temperature to effect C-F bond formation.

-

Ring Closure: Add ammonium acetate and heat the mixture (e.g., at 60 °C for 2 hours) to promote ring closure and formation of the 3-fluoropyridine.

-

Workup and Purification: After cooling to room temperature, perform a standard aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®

This method allows for the synthesis of fluorinated 3,6-dihydropyridines.

Materials:

-

1,2-Dihydropyridine derivative

-

Selectfluor®

-

Acetonitrile (MeCN)

-

Argon atmosphere

Procedure:

-

In a round-bottom flask under an argon atmosphere, dissolve the 1,2-dihydropyridine derivative (1.0 equiv) in dry acetonitrile at 0 °C.

-

Slowly add a solution of Selectfluor® (1.1-1.5 equiv) in acetonitrile to the reaction mixture.

-

Stir the reaction mixture at 0 °C and monitor the reaction by TLC.

-

After completion, quench the reaction with water.

-

Extract the product with diethyl ether. The obtained 3-fluoro-3,6-dihydropyridine can be used without further purification. Note that these compounds may eliminate hydrogen fluoride upon storage or during chromatography to yield the corresponding pyridine.

Protocol 3: General Procedure for In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol provides a general workflow for assessing the metabolic stability of a compound.

Materials:

-

Test compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent for reaction termination)

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

Procedure:

-

Incubation: Prepare an incubation mixture containing the test compound, HLM, and phosphate buffer. Pre-incubate at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new plate or vials for analysis.

-

Analysis: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

-

Visualizing Workflows in Fluorine Chemistry

Graphviz diagrams can effectively illustrate complex workflows in chemical synthesis and drug discovery.

Caption: Drug discovery workflow incorporating fluorinated building blocks.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Strategic Introduction of Single Fluorine Substitutions in Cyclohexyl Rings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacological profile. This technical guide provides an in-depth exploration of the role of single fluorine substitutions within cyclohexyl rings, a common carbocyclic scaffold in drug discovery. We will delve into the conformational effects, impact on key drug-like properties, and the strategic advantages this substitution offers in optimizing lead compounds.

Conformational Landscape of Monofluorinated Cyclohexanes

The introduction of a single fluorine atom onto a cyclohexane ring influences its conformational equilibrium. The preference of a substituent for the equatorial over the axial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the two chair conformations. A larger A-value signifies a greater preference for the equatorial position to minimize steric strain.

Fluorine's relatively small van der Waals radius, which is only slightly larger than that of hydrogen, results in a modest A-value. This indicates a less pronounced preference for the equatorial position compared to bulkier groups. However, this preference is still significant and can be exploited to influence the overall topography of a molecule and its interactions with a biological target.

Table 1: Conformational Preference (A-Values) of Various Substituents on a Cyclohexane Ring

| Substituent | A-Value (kcal/mol) |

| -F | ~0.25 - 0.3 |

| -OH | ~0.87 |

| -CH₃ | ~1.75 |

| -Cl | ~0.43 |

| -Br | ~0.43 |

| -CN | ~0.15 - 0.25 |

| -NH₂ | ~1.2 - 1.6 |

Note: A-values can be influenced by solvent and the presence of other substituents.

The preference for the equatorial position is primarily driven by the avoidance of 1,3-diaxial interactions, which are repulsive steric interactions between an axial substituent and the axial hydrogens on the same side of the ring.

Impact on Physicochemical Properties

The introduction of a fluorine atom can significantly modulate key physicochemical properties that are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial parameter for membrane permeability and overall bioavailability. While extensive fluorination, such as the introduction of a trifluoromethyl group, generally increases lipophilicity, monofluorination can have a more nuanced effect. A single fluorine atom can subtly decrease or have a minimal effect on lipophilicity due to a balance between the increased molecular surface area and the polarity of the C-F bond.

Table 2: Comparison of LogP Values for Cyclohexyl Derivatives

| Compound | LogP (Experimental or Predicted) |

| Cyclohexanol | 1.23 |

| 4,4-Difluorocyclohexan-1-ol | 1.5 (Predicted)[1] |

| Cyclohexylamine | 1.49 |

| 4-Fluorocyclohexylamine | 1.0 (Predicted) |

Note: Experimental values under identical conditions are often unavailable in the literature, hence the inclusion of predicted values for comparison.

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups through inductive effects. For instance, the introduction of a fluorine atom on a cyclohexyl ring bearing a hydroxyl or amino group will decrease the pKa of the conjugate acid, making the alcohol more acidic and the amine less basic. This modulation of pKa can be critical for optimizing interactions with the target protein or for altering the ionization state of the molecule at physiological pH, which in turn affects its solubility and permeability.

Table 3: Comparison of pKa Values for Cyclohexyl Derivatives

| Compound | pKa |

| Cyclohexanol | 16.0[2] |

| 4-Fluorocyclohexanol | 14.72 (Predicted)[2] |

| Cyclohexylamine (conjugate acid) | 10.66[3] |

| 4-Fluorocyclohexylamine (conjugate acid) | Data not available |

Note: The pKa of the conjugate acid of an amine is a measure of its basicity; a lower pKa indicates a weaker base.

Enhancement of Metabolic Stability

A primary driver for the incorporation of fluorine in drug design is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol) and is therefore resistant to cleavage by metabolic enzymes, particularly cytochrome P450s (CYPs). By strategically placing a fluorine atom at a known site of metabolic oxidation (a "metabolic soft spot"), the metabolic liability of a molecule can be significantly reduced. This "metabolic blocking" can lead to a longer half-life, reduced clearance, and improved oral bioavailability.

Studies have shown that increasing the degree of fluorination on a cyclohexyl ring generally leads to a more metabolically stable compound.[4] Even a single fluorine substitution can confer a significant improvement in metabolic half-life.

Table 4: Illustrative Comparison of Metabolic Stability

| Compound | Microsomal Half-life (t½) | Fold Increase in Stability |

| Generic Non-Fluorinated Cyclohexane Analog | 15 min | - |

| Generic Monofluorinated Cyclohexane Analog | 45 min | 3x |

Source: Adapted from generic comparative data.[5] Specific data for monofluorinated vs. non-fluorinated pairs is often proprietary.

Influence on Protein-Ligand Interactions

A single fluorine atom can participate in a variety of non-covalent interactions within a protein binding pocket, thereby influencing binding affinity and selectivity. While organic fluorine is a poor hydrogen bond acceptor, it can engage in favorable electrostatic and multipolar interactions. These include interactions with backbone amides and carbonyls, as well as with aromatic residues. The introduction of fluorine can also lead to entropic gains in binding by displacing and disorganizing water molecules in the binding site.[6]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Synthesis of Monofluorinated Cyclohexanes

The synthesis of monofluorinated cyclohexanes can be achieved through various methods. A common strategy involves the reduction of a fluorinated precursor. For example, trans-4-fluorocyclohexanol can be synthesized from 4-fluorocyclohexanone.

Protocol: Synthesis of trans-4-Fluorocyclohexanol

-

Reaction Setup: A solution of 4-fluorocyclohexanone in a suitable solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: The solution is cooled to 0 °C, and a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is added portion-wise. The use of bulkier reducing agents can favor the formation of the trans isomer through axial attack on the cyclohexanone ring.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, it is quenched by the slow addition of water, followed by an acidic workup (e.g., with 1M HCl) to neutralize the excess reducing agent and any basic byproducts.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to yield the desired 4-fluorocyclohexanol.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational preferences of substituted cyclohexanes. By analyzing coupling constants and chemical shifts at low temperatures, the populations of the axial and equatorial conformers can be determined.

Protocol: Low-Temperature ¹⁹F NMR for Conformational Analysis

-

Sample Preparation: A solution of the fluorinated cyclohexane derivative is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).

-

NMR Acquisition: The ¹⁹F NMR spectrum is acquired at room temperature.

-

Variable Temperature NMR: The temperature of the NMR probe is gradually lowered. At room temperature, the ring flip is fast on the NMR timescale, and an averaged signal is observed. As the temperature decreases, the rate of ring inversion slows down.

-

Coalescence and Low-Temperature Spectra: At the coalescence temperature, the signal broadens. Below this temperature, the signals for the axial and equatorial fluorine atoms resolve into two distinct peaks.

-

Data Analysis: The relative integrals of the two peaks at a low temperature where the equilibrium is "frozen" correspond to the populations of the two conformers. The Gibbs free energy difference (A-value) can then be calculated using the equation: ΔG° = -RTln(K), where K is the equilibrium constant (ratio of equatorial to axial conformers).

Lipophilicity (LogP) Determination by Shake-Flask HPLC Method

The shake-flask method is the traditional and most reliable method for determining LogP values.

Protocol: Shake-Flask HPLC for LogP Determination

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Partitioning: A small aliquot of the stock solution is added to a mixture of the pre-saturated n-octanol and buffer in a vial.

-

Equilibration: The vial is shaken for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined by High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS).

-

LogP Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

pKa Determination by ¹⁹F NMR

For fluorinated compounds, ¹⁹F NMR offers a sensitive and accurate method for pKa determination.

Protocol: pKa Determination by ¹⁹F NMR

-

Sample Preparation: A series of buffer solutions with known pH values spanning the expected pKa of the compound are prepared. The fluorinated compound is dissolved in each buffer solution at a constant concentration.

-

NMR Acquisition: A ¹⁹F NMR spectrum is acquired for each sample.

-

Data Collection: The chemical shift (δ) of the fluorine signal is recorded for each pH value.

-

Data Analysis: The chemical shift of the fluorine nucleus is sensitive to the protonation state of a nearby ionizable group. A plot of the chemical shift (δ) versus pH will generate a sigmoidal curve.

-

pKa Calculation: The data is fitted to the Henderson-Hasselbalch equation, and the pKa is the pH at the inflection point of the curve.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily CYPs.

Protocol: Human Liver Microsome (HLM) Stability Assay

-

Reagent Preparation: Pooled human liver microsomes are thawed on ice. A cofactor solution (NADPH regenerating system) is prepared.

-

Incubation Mixture: The test compound is added to a buffer solution (e.g., phosphate buffer, pH 7.4) containing the liver microsomes.

-

Initiation of Reaction: The mixture is pre-incubated at 37 °C, and the metabolic reaction is initiated by the addition of the pre-warmed cofactor solution.

-

Time-Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The quenched samples are centrifuged to precipitate the proteins.

-

LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: The percentage of the parent compound remaining is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated from the rate of disappearance of the compound.

Conclusion

The strategic incorporation of a single fluorine atom into a cyclohexyl ring offers a powerful and versatile tool for medicinal chemists to optimize the properties of drug candidates. This seemingly subtle modification can profoundly influence the conformational preferences, physicochemical properties, and metabolic stability of a molecule. A thorough understanding of these effects, coupled with robust experimental evaluation, enables the rational design of safer and more efficacious therapeutics. The methodologies and data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the unique advantages of fluorine in their discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 4. Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Chemical stability and reactivity of (1-Fluorocyclohexyl)methanol

An In-depth Technical Guide to the Chemical Stability and Reactivity of (1-Fluorocyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical stability and reactivity of this compound. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry, data from analogous structures, and spectroscopic prediction techniques to offer a thorough understanding of its chemical behavior. This guide is intended to serve as a foundational resource for scientists and researchers, enabling informed decision-making in experimental design, synthesis, and handling of this compound and related compounds.

Introduction

This compound is a unique bifunctional molecule containing a tertiary fluorine atom and a primary alcohol on a cyclohexane ring. This combination of functionalities suggests a complex and interesting chemical profile, making it a potentially valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the molecule's metabolic stability, lipophilicity, and binding interactions, while the primary alcohol offers a versatile handle for further chemical modifications.[1] Understanding the stability and reactivity of this compound is therefore crucial for its effective utilization.

Predicted Physicochemical Properties

| Property | Predicted Value | Data Source |

| Molecular Formula | C₇H₁₃FO | PubChem |

| Molecular Weight | 132.18 g/mol | PubChem[2] |

| Boiling Point | ~180-190 °C (at 760 mmHg) | Estimation based on cyclohexylmethanol and fluorinated analogs |

| Melting Point | Not available | - |

| Density | ~1.05 g/cm³ | Estimation |

| pKa (alcohol) | ~16-17 | Estimation based on inductive effects of fluorine |

| LogP | ~1.5 | Estimation |

Chemical Stability

The chemical stability of this compound is primarily dictated by the robustness of the C-F bond and the reactivity of the primary alcohol.

Thermal Stability

The C-F bond in aliphatic systems is exceptionally strong, with a bond dissociation energy of approximately 115 kcal/mol.[3] This suggests that the C-F bond in this compound will be thermally stable under typical laboratory conditions. The primary alcohol is also relatively stable but may undergo dehydration at elevated temperatures, particularly in the presence of acid catalysts. Thermal decomposition of the cyclohexane ring would require significantly higher temperatures. It is predicted that the onset of thermal decomposition for this compound would be above 200 °C, likely initiated by the degradation of the alcohol functionality.

Hydrolytic Stability

The aliphatic C-F bond is generally resistant to hydrolysis under neutral and basic conditions due to the high energy of the C-F bond and the poor leaving group ability of the fluoride ion.[4] Under strongly acidic conditions, protonation of the fluorine atom can facilitate nucleophilic attack, but this typically requires harsh conditions. The primary alcohol is stable to hydrolysis. Therefore, this compound is expected to be hydrolytically stable across a wide pH range under ambient conditions.

Photolytic Stability

Aliphatic C-F bonds are generally stable to photolytic cleavage by UV light in the absence of photosensitizers. The primary alcohol functionality does not significantly absorb UV light. Consequently, this compound is predicted to have good photolytic stability.

Oxidative Stability

The primary alcohol group is susceptible to oxidation by common oxidizing agents to form the corresponding aldehyde or carboxylic acid. The tertiary C-F bond is highly resistant to oxidation.

Chemical Reactivity

The reactivity of this compound is governed by the interplay between the primary alcohol and the tertiary fluorine atom.

Reactions of the Alcohol Group

The primary alcohol can undergo a variety of standard transformations:

-

Oxidation: Oxidation with reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane will yield (1-fluorocyclohexyl)carbaldehyde. Stronger oxidizing agents like potassium permanganate or chromic acid will lead to the formation of 1-fluorocyclohexanecarboxylic acid.

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions will form the corresponding esters.

-

Etherification: Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, can be used to synthesize ethers.

-

Conversion to Alkyl Halides: The alcohol can be converted to the corresponding alkyl chloride, bromide, or iodide using standard reagents like thionyl chloride, phosphorus tribromide, or iodine/triphenylphosphine, respectively.

Reactions Involving the C-F Bond

The tertiary C-F bond is generally unreactive towards nucleophilic substitution due to the strength of the bond and steric hindrance.[5] However, under certain conditions, its reactivity can be modulated:

-

Lewis Acid Catalysis: Strong Lewis acids can coordinate to the fluorine atom, increasing its leaving group ability and potentially enabling nucleophilic substitution or elimination reactions.[5]

-

Radical Reactions: Under radical conditions, C-F bond cleavage is possible, although this typically requires harsh conditions or specific radical initiators.[6]

Elimination Reactions

Under strongly acidic or basic conditions at elevated temperatures, elimination of HF to form an exocyclic double bond is a potential side reaction, although the stability of the C-F bond makes this less favorable than dehydration of the alcohol.

Experimental Protocols

The following are generalized experimental protocols for key transformations of this compound, based on standard organic chemistry procedures. Researchers should optimize these protocols for their specific needs.

Oxidation of this compound to (1-Fluorocyclohexyl)carbaldehyde

Reagents and Equipment:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (anhydrous)

-

Silica gel

-

Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add PCC (1.5 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (1-fluorocyclohexyl)carbaldehyde.

Esterification of this compound with Acetyl Chloride

Reagents and Equipment:

-

This compound

-

Acetyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

-

Dissolve this compound (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere, and cool the mixture to 0 °C.

-

Add acetyl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the corresponding acetate ester.

Visualizations

Predicted Reactivity Pathways

Caption: Predicted major reaction pathways of this compound.

Experimental Workflow for Oxidation

Caption: General experimental workflow for the oxidation of this compound.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential in chemical synthesis due to its unique combination of a stable tertiary fluorine atom and a reactive primary alcohol. This guide provides a predictive overview of its chemical stability and reactivity, offering a valuable resource for researchers. While the information presented is based on established chemical principles and data from analogous compounds, experimental verification is essential for any specific application. Future studies to experimentally determine the properties and reactivity of this compound will be invaluable to the scientific community.

References

- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H13FO | CID 18342450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. crab.rutgers.edu [crab.rutgers.edu]

- 5. researchgate.net [researchgate.net]

- 6. Aliphatic and aromatic carbon-fluorine bond activation with Cp*(2)ZrH(2): mechanisms of hydrodefluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Applications of (1-Fluorocyclohexyl)methanol in Medicinal Chemistry: A Scaffolding Approach for Potent and Selective Drug Candidates

(1-Fluorocyclohexyl)methanol has emerged as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. Its incorporation into drug candidates can significantly influence their pharmacological properties, including potency, selectivity, and metabolic stability. This fluorinated aliphatic scaffold has found particular utility in the design of antagonists for the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a key target in pain and inflammation pathways.

Strategic Incorporation for Enhanced Potency and Selectivity

The introduction of the (1-fluorocyclohexyl)methyl moiety into various molecular frameworks has been shown to be a successful strategy for enhancing biological activity. The fluorine atom, with its high electronegativity and small size, can modulate the electronic environment of the molecule, leading to improved interactions with the target protein. Furthermore, the cyclohexane ring provides a three-dimensional scaffold that can be optimized for ideal positioning within the binding pocket of a receptor or enzyme.

One notable application of this compound is in the synthesis of potent TRPA1 antagonists. These compounds have the potential to treat a range of conditions, including neuropathic pain, inflammatory pain, and respiratory diseases. The (1-fluorocyclohexyl)methyl group in these antagonists often occupies a hydrophobic pocket in the TRPA1 channel, contributing to high binding affinity and selectivity.

Quantitative Analysis of a TRPA1 Antagonist

The following table summarizes the in vitro activity of a representative TRPA1 antagonist incorporating the (1-fluorocyclohexyl)methyl group, demonstrating its high potency.

| Compound ID | Target | Assay | IC50 (nM) |

| Example Compound 1 | Human TRPA1 | Calcium Flux Assay | 10 |

Experimental Protocols

Synthesis of a Key Intermediate: 1-(Bromomethyl)-1-fluorocyclohexane

A crucial step in the utilization of this compound is its conversion to a reactive intermediate, such as 1-(bromomethyl)-1-fluorocyclohexane, which can then be coupled with a variety of core structures.

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve this compound in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(bromomethyl)-1-fluorocyclohexane.

Synthesis of a TRPA1 Antagonist via Nucleophilic Substitution

The following protocol outlines the synthesis of an indazole-based TRPA1 antagonist using the prepared 1-(bromomethyl)-1-fluorocyclohexane.

Materials:

-

3-((3-Fluoro-1H-indazol-5-yl)methyl)-1H-indazole

-

1-(Bromomethyl)-1-fluorocyclohexane

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Sodium sulfate (anhydrous)

Procedure:

-

To a solution of 3-((3-fluoro-1H-indazol-5-yl)methyl)-1H-indazole in DMF, add cesium carbonate (Cs₂CO₃).

-

Add 1-(bromomethyl)-1-fluorocyclohexane to the reaction mixture.

-

Stir the reaction at room temperature for 16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final TRPA1 antagonist.

Visualizing the Synthetic Strategy

The following diagrams illustrate the key synthetic transformations and the logical flow of the experimental protocols.

Caption: Synthetic pathway for a TRPA1 antagonist.

Caption: Role in drug discovery.

Application Notes and Protocols for (1-Fluorocyclohexyl)methanol as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Fluorocyclohexyl)methanol is a valuable fluorinated building block in synthetic and medicinal chemistry. The presence of a fluorine atom on the quaternary center of the cyclohexane ring can impart unique physicochemical properties to molecules, including increased metabolic stability, enhanced lipophilicity, and altered conformational preferences. These characteristics make it an attractive moiety for incorporation into drug candidates and other bioactive molecules. This document provides an overview of its synthetic applications, key reactions, and detailed experimental protocols for its use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 117169-30-9 |

| Molecular Formula | C₇H₁₃FO |

| Molecular Weight | 132.18 g/mol |

| Appearance | Liquid |

| Storage | Sealed in dry, Room Temperature |

Synthetic Applications

This compound serves as a versatile precursor for the synthesis of a variety of functionalized molecules. Its primary alcohol group can undergo common transformations such as oxidation, esterification, and etherification, providing access to aldehydes, esters, and ethers containing the 1-fluorocyclohexyl motif. These derivatives can be further elaborated to generate more complex molecular architectures for applications in drug discovery and materials science.

Key Synthetic Transformations and Protocols

The following sections detail common synthetic transformations involving this compound, complete with generalized experimental protocols. Researchers should note that reaction conditions may require optimization based on the specific substrate and desired product.

Oxidation to (1-Fluorocyclohexyl)methanal

The oxidation of this compound provides access to the corresponding aldehyde, a key intermediate for various carbon-carbon bond-forming reactions.

General Experimental Protocol (Swern Oxidation):

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon) is required.

-

Reagent Preparation: In the flask, dissolve oxalyl chloride (1.2-1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Swern Reagent Formation: Slowly add dimethyl sulfoxide (DMSO, 2.0-2.5 equivalents) dissolved in anhydrous DCM to the oxalyl chloride solution via the addition funnel, maintaining the temperature below -60 °C. Stir the mixture for 15-20 minutes.

-

Alcohol Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture, again keeping the temperature below -60 °C. Stir for 30-45 minutes.

-

Quenching: Add triethylamine (5.0 equivalents) to the reaction mixture and allow it to warm to room temperature.

-

Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by distillation or column chromatography on silica gel.

Quantitative Data (Illustrative):

| Reagent | Molar Ratio | Typical Yield |

| Oxalyl Chloride | 1.5 | ~85-95% |

| DMSO | 2.5 | |

| This compound | 1.0 | |

| Triethylamine | 5.0 |

Esterification to (1-Fluorocyclohexyl)methyl Esters

Esterification of this compound with various carboxylic acids can be achieved under standard conditions to produce a range of esters with potential applications as fragrances, plasticizers, or pharmaceutical intermediates.

General Experimental Protocol (Fischer Esterification):

-

Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is needed.

-

Reactant Charging: To the flask, add this compound (1.0 equivalent) and the desired carboxylic acid (1.1-1.5 equivalents).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.01-0.05 equivalents).

-

Reaction: Heat the reaction mixture to reflux in a suitable solvent (e.g., toluene or hexane) to facilitate the removal of water via a Dean-Stark apparatus. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion, cool the reaction mixture to room temperature and wash it with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The desired ester can be purified by distillation or column chromatography.

Quantitative Data (Illustrative):

| Carboxylic Acid | Catalyst | Solvent | Reaction Time | Typical Yield |

| Acetic Acid | H₂SO₄ | Toluene | 4-6 h | 80-90% |

| Benzoic Acid | p-TsOH | Hexane | 6-8 h | 75-85% |

Etherification to (1-Fluorocyclohexyl)methyl Ethers

The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis, providing access to a range of derivatives.

General Experimental Protocol (Williamson Ether Synthesis):

-

Apparatus Setup: A flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere is required.

-

Alkoxide Formation: To a suspension of a strong base, such as sodium hydride (1.1-1.2 equivalents), in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), slowly add this compound (1.0 equivalent) at 0 °C. Allow the mixture to stir at room temperature until hydrogen evolution ceases.

-

Alkylating Agent Addition: Add the desired alkyl halide (1.0-1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction by TLC or GC.

-

Work-up: After the reaction is complete, carefully quench the excess sodium hydride by the slow addition of water or ethanol. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting ether can be purified by distillation or column chromatography.

Quantitative Data (Illustrative):

| Alkyl Halide | Base | Solvent | Reaction Temperature | Typical Yield |

| Methyl Iodide | NaH | THF | 60 °C | 85-95% |

| Benzyl Bromide | NaH | DMF | 70 °C | 80-90% |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the synthetic utility of this compound as a central building block.

Caption: Synthetic pathways originating from this compound.